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Compound of Interest

Compound Name: ladademstat

Cat. No.: B609776

For Researchers, Scientists, and Drug Development Professionals

ladademstat and bomedemstat are two clinical-stage, orally bioavailable small molecules that
inhibit the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). Both drugs have shown
promise in the treatment of various hematological malignancies by targeting the enzymatic
activity of LSD1, a key regulator of gene expression involved in cancer cell differentiation and
proliferation. This guide provides a detailed comparison of their efficacy, supported by
preclinical and clinical data, to aid researchers and drug development professionals in
understanding their distinct profiles.

Mechanism of Action: Targeting a Key Epigenetic
Regulator

Both iadademstat and bomedemstat are irreversible inhibitors of LSD1, a flavin adenine
dinucleotide (FAD)-dependent enzyme. LSD1 removes methyl groups from mono- and di-
methylated lysine 4 of histone H3 (H3K4mel/2), epigenetic marks generally associated with
transcriptional repression. By inhibiting LSD1, these drugs lead to an increase in H3K4
methylation, resulting in the expression of tumor suppressor genes and the induction of
differentiation in cancer cells.[1][2]

ladademstat has a dual mechanism of action. It not only blocks the demethylase activity of
LSD1 but also disrupts its scaffolding function. By binding covalently to the FAD cofactor in
LSD1's catalytic center, iadademstat sterically hinders the interaction between LSD1 and its
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partner proteins, such as GFI-1 in leukemia and INSM1 in small cell lung cancer.[3][4] This
disruption is crucial for inducing differentiation in leukemic blasts.[3][4]

Bomedemstat also acts as an irreversible inhibitor of LSD1.[1][5] Its mechanism involves the
formation of a covalent adduct with the FAD cofactor within the active site of LSD1.[5] This
leads to the inhibition of LSD1's demethylase activity, promoting the differentiation of malignant
myeloid cells.[6]

LSD1 Inhibition Pathway
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Caption: General mechanism of action for LSD1 inhibitors like iadademstat and bomedemstat.

Preclinical Efficacy: A Head-to-Head In Vitro
Comparison

A comprehensive in vitro study compared the potency and selectivity of several LSD1
inhibitors, including iadademstat and bomedemstat (referred to as IMG-7289 in the study).[7]
The results demonstrated that iadademstat is a more potent inhibitor of LSD1 than

bomedemstat.
ladademstat (ORY- Bomedemstat
Parameter Reference
1001) (IMG-7289)
LSD1 HTRF Assay
0.33nM 57 nM [8]
IC50
AML Viability Assay
1.2nM 414 nM [7]
(MOLM-13 cells) IC50
Selectivity vs. MAO-A >100,000-fold >2,500-fold [518]
Selectivity vs. MAO-B >100,000-fold >2,500-fold [5]18]

Experimental Protocols:

o LSD1 HTRF Assay: This assay measures the enzymatic activity of LSD1. The protocol
involves the incubation of recombinant human LSD1 with a biotinylated H3K4me2 peptide
substrate and the test compound. The demethylation reaction is detected using a specific
antibody and a fluorescence-based readout.[9]

e AML Viability Assay: The antiproliferative activity of the compounds was assessed in acute
myeloid leukemia (AML) cell lines, such as MOLM-13. Cells were treated with increasing
concentrations of the inhibitors for a defined period (e.g., 72 hours), and cell viability was
measured using a standard method like the MTS assay.[10]
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o Selectivity Assays (MAO-A/B): The inhibitory activity against monoamine oxidase A and B
(MAO-A and MAO-B) was determined using a kynuramine assay. This assay measures the
conversion of kynuramine to 4-hydroxyquinoline by the respective enzymes.[8]
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Caption: A generalized workflow for the in vitro characterization of LSD1 inhibitors.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/product/b609776?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Clinical Efficacy: Navigating Different Hematological
Malighancies

Both iadademstat and bomedemstat have undergone extensive clinical evaluation in various
hematological cancers, demonstrating promising efficacy.

ladademstat in Acute Myeloid Leukemia (AML)

ladademstat has been primarily investigated in AML, particularly in elderly patients unfit for
intensive chemotherapy. The Phase Ila ALICE trial evaluated iadademstat in combination with
azacitidine.

. . . Treatment Key Efficacy
Clinical Trial Indication ] ] Reference
Regimen Endpoints

Overall
Response Rate
(ORR): 81%
(evaluable
patients)
Newly Complete
ALICE (Phase ] ladademstat + o
Diagnosed AML o Remission/Comp  [11][12]
lla) i Azacitidine o
(elderly/unfit) lete Remission
with incomplete
hematologic
recovery
(CR/CRI): 64% of

responders

ALICE Trial Protocol (Simplified):

This was an open-label, dose-finding Phase lla study.[13][14] Patients received iadademstat
orally daily for 5 days a week, in combination with standard-dose azacitidine administered
subcutaneously for 7 days in 28-day cycles.[13] The primary objectives were to assess safety
and determine the recommended Phase Il dose.[13] Efficacy, including ORR and CR/CRI rates,
was a secondary objective.[13]
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Bomedemstat in Myeloproliferative Neoplasms (MPNSs)

Bomedemstat has shown significant activity in myeloproliferative neoplasms, including
myelofibrosis (MF) and essential thrombocythemia (ET).

Myelofibrosis (MF):

Key Efficacy
- . L. Treatment )
Clinical Trial Indication . Endpoints (at Reference
Regimen
24 weeks)
Spleen Volume
Reduction (SVR)
>35%: 6% Total
Symptom Score
Phase I/l Advanced Bomedemstat )
, . (TSS) Reduction  [3]
(NCT03136185) Myelofibrosis Monotherapy
>50%: 22%
Improved/Stable
Bone Marrow
Fibrosis: 85%
Essential Thrombocythemia (ET):
. . L Treatment Key Efficacy
Clinical Trial Indication . . Reference
Regimen Endpoints
Platelet count
<400x10°/L
ET without
Phase Ilb resistant/intolera Bomedemstat thromboses: [15]
(NCT04254978) nt to prior Monotherapy 91% of patients
therapy treated for 212

weeks achieved

this response

Bomedemstat Myelofibrosis Trial Protocol (Simplified):
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This was an open-label Phase I/Il study of once-daily oral bomedemstat in patients with
advanced MF who were resistant to or intolerant of ruxolitinib.[3][16] The dose of bomedemstat
was individually titrated based on platelet count.[16] Key objectives included safety, reduction in
spleen volume as measured by MRI/CT, and improvement in total symptom scores assessed
by the MPN-Symptom Assessment Form (MPN-SAF).[16]

Safety and Tolerability

Both iadademstat and bomedemstat have demonstrated manageable safety profiles in clinical
trials. The most common adverse events are generally consistent with the underlying disease
and the on-target effects of LSD1 inhibition.

For iadademstat in combination with azacitidine in the ALICE trial, the most frequent
treatment-related adverse events included thrombocytopenia, neutropenia, and anemia.[5]

In trials of bomedemstat, the most common non-hematologic adverse events reported were
diarrhea and dysgeusia.[17] Thrombocytopenia is an expected on-target effect and is used for
dose titration.[16]

Summary and Future Directions

ladademstat and bomedemstat are both promising LSD1 inhibitors with demonstrated clinical
activity in hematological malignancies.

» ladademstat has shown remarkable efficacy in combination with azacitidine in elderly/unfit
AML patients, with a high overall response rate. Its dual mechanism of inhibiting both the
catalytic and scaffolding functions of LSD1 may contribute to its potent anti-leukemic activity.

 Bomedemstat has established a clear clinical benefit in myeloproliferative neoplasms,
improving symptoms, reducing spleen size, and showing potential for disease modification in
myelofibrosis and essential thrombocythemia.

The choice between these two agents for future clinical development and therapeutic
application will likely depend on the specific disease context, combination strategies, and long-
term safety and efficacy data from ongoing and planned clinical trials. Further research into
predictive biomarkers will also be crucial to identify patient populations most likely to benefit
from each of these novel epigenetic therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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